6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide can be compared with other thiazole derivatives, such as:
Thiazole: A basic thiazole ring structure with diverse biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Imidazothiazole: Exhibits antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and the combination of pyridine and thiazole rings, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-7-6-13(10-20-15)16(22)19-9-8-14-11-23-17(21-14)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWIGCZFGMEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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